4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline
Overview
Description
4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline is a chemical compound that features a chloro-substituted aniline group attached to a phenyl-substituted imidazole ring This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can lead to the inhibition of enzyme function or the stabilization of certain molecular structures. The compound’s effects on cellular pathways are still under investigation, but it is believed to influence processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
4-Chloro-2-phenyl-1H-imidazole: Similar structure but lacks the aniline group.
5-Phenyl-1H-imidazole-2-amine: Similar structure but lacks the chloro group.
4,5-Diphenyl-1H-imidazole: Contains two phenyl groups instead of one.
Uniqueness: 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline is unique due to the presence of both the chloro and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and interactions compared to similar compounds .
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-13-7-6-11(17)8-12(13)15-18-9-14(19-15)10-4-2-1-3-5-10/h1-9H,17H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZOLCMJRMXCRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)C3=C(C=CC(=C3)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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